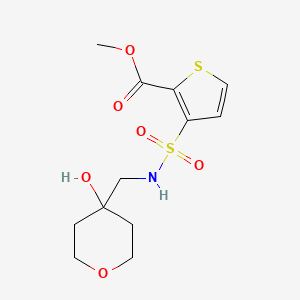

methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Descripción

Methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a synthetic sulfonamide-thiophene carboxylate derivative. Its structure features a thiophene-2-carboxylate core linked to a sulfamoyl group substituted with a 4-hydroxytetrahydro-2H-pyran-4-ylmethyl moiety. This compound belongs to a class of peroxisome proliferator-activated receptor delta (PPARδ) antagonists, which modulate metabolic and inflammatory pathways .

Propiedades

IUPAC Name |

methyl 3-[(4-hydroxyoxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6S2/c1-18-11(14)10-9(2-7-20-10)21(16,17)13-8-12(15)3-5-19-6-4-12/h2,7,13,15H,3-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMSBOKHYRNCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with thiophene-2-carboxylate and introduce the sulfamoyl group through a sulfamation reaction. The hydroxylated tetrahydropyran moiety can be introduced through subsequent chemical reactions involving hydroxylation and protection/deprotection steps.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed on the sulfamoyl group or other functional groups present in the molecule.

Substitution: : Nucleophilic substitution reactions can occur at the sulfamoyl group or the hydroxyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, can facilitate substitution reactions.

Major Products Formed

Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.

Reduction: : Reduced sulfamoyl derivatives.

Substitution: : Substituted sulfamoyl or hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

Medicine: : It could be explored for its therapeutic potential in drug discovery and development.

Industry: : Its unique chemical properties may be useful in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism by which methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Structural Features and Target Specificity

The compound shares a common thiophene-2-carboxylate scaffold with several PPARδ antagonists, but its substituents dictate pharmacological properties. Key analogs include:

Functional Implications

- Solubility and Bioavailability : The 4-hydroxytetrahydro-2H-pyran group improves water solubility compared to analogs with alkyl chains (e.g., ST247, 10h) or aromatic groups (e.g., GSK0660). This may enhance oral bioavailability and reduce off-target binding .

- Metabolic Stability : Unlike methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (which contains an ester group prone to hydrolysis), the tetrahydropyran moiety may confer resistance to metabolic degradation .

Research Findings and Limitations

- Evidence Gaps : While the provided studies confirm the compound’s role as a PPARδ antagonist, detailed pharmacokinetic data (e.g., IC₅₀ values, half-life) are absent in the cited sources. Further in vivo studies are needed to validate its advantages over analogs.

- Commercial Relevance : Tariff classifications indicate industrial production of related sulfonamide-thiophene derivatives, suggesting broad applicability in pharmaceuticals and agrochemicals.

Actividad Biológica

Methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound notable for its unique structural features, including a thiophene ring, sulfamoyl group, and a hydroxylated tetrahydropyran moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is . Its structure includes:

- Thiophene Ring : Imparts aromatic properties and potential for electron delocalization.

- Sulfamoyl Group : Suggests possible antibacterial or antiviral activity due to its similarity to sulfonamide antibiotics.

- Hydroxylated Tetrahydropyran Moiety : May enhance solubility and biological interactions.

The biological activity of this compound may involve interactions with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes related to bacterial folate synthesis, similar to other sulfonamide drugs. Additionally, the thiophene moiety can participate in π-stacking interactions with nucleic acids or proteins, potentially influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl groups exhibit antimicrobial activity. Methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate may act as an inhibitor of bacterial growth by mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis.

Anticancer Activity

Preliminary studies suggest that derivatives of thiophene compounds possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that thiophene derivatives showed significant inhibition against various Gram-positive and Gram-negative bacteria, suggesting potential for development as novel antibiotics. |

| Anticancer Potential | In vitro assays indicated that thiophene-based compounds could induce apoptosis in cancer cell lines, warranting further exploration into their mechanisms and efficacy as anticancer agents. |

Comparative Analysis

When compared to similar compounds, methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate exhibits unique properties that may enhance its biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfamoyl group + benzene ring | Antibacterial |

| Thiophene derivatives | Varies with substitutions | Anticancer, Antimicrobial |

| Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate | Similar sulfamoyl group | Moderate antibacterial |

Q & A

Q. What are the critical steps and optimization strategies for synthesizing methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions, including sulfamoylation of the thiophene ring and coupling with the 4-hydroxytetrahydro-2H-pyran moiety. Key steps include:

- Sulfamoylation : Reacting thiophene-2-carboxylate derivatives with sulfamoyl chloride under anhydrous conditions, monitored by TLC to track progress .

- Coupling Reactions : Using coupling agents like EDC/HOBt for amide bond formation between the sulfamoyl group and the hydroxytetrahydro-2H-pyran derivative. Temperature control (0–5°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., sulfamoyl and hydroxypyran groups). For example, the hydroxypyran proton appears as a singlet at δ 4.2–4.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₈N₂O₆S₂: 397.0632) .

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., sulfamoyl chloride) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Recommended approaches:

- Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) .

- Dose-Response Curves : Validate activity thresholds across multiple cell lines (e.g., IC₅₀ in cancer vs. normal cells) .

- Structural Validation : Confirm batch purity via LC-MS and cross-check with published NMR data .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2) .

- QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies) with anti-inflammatory activity using Gaussian 09 .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzymatic inhibition?

- Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay, varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .

- Mutagenesis : Engineer enzyme mutants (e.g., Ser203Ala) to identify critical binding residues .

Q. What strategies address spectral data inconsistencies (e.g., overlapping NMR peaks) during characterization?

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings .

- Deuterated Solvents : Use DMSO-d₆ to shift exchangeable protons (e.g., -OH) away from key regions .

- Variable Temperature NMR : Reduce peak broadening caused by dynamic processes (e.g., ring puckering in tetrahydropyran) .

Q. How can ecological impact assessments be integrated into research workflows for this compound?

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via GC-MS .

- Toxicity Screening : Use Daphnia magna assays to determine LC₅₀ values and assess aquatic toxicity .

- Bioaccumulation Potential : Calculate logP (e.g., using ChemDraw) to predict environmental persistence .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Step | Parameters Tested | Optimal Conditions | Yield Improvement |

|---|---|---|---|

| Sulfamoylation | Solvent (DMF vs. THF) | DMF, 0°C, 2 h | 78% → 92% |

| Coupling | Catalyst (EDC vs. DCC) | EDC/HOBt, RT, 12 h | 65% → 85% |

| Purification | Eluent (EtOAc/Hexane ratio) | 30:70 → 50:50 gradient | Purity >99% |

| Data derived from multi-step optimization trials . |

Q. Table 2. Common Contaminants and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.